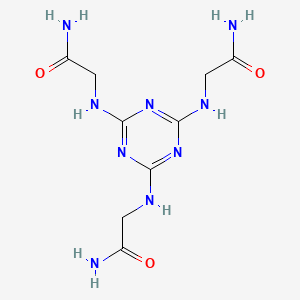

2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide

Description

This compound features a 1,3,5-triazine core substituted at the 2,4,6-positions with three acetamide groups via azanediyl (-NH-) linkers. Its molecular formula is C₉H₁₂N₆O₃, and it is characterized by strong hydrogen-bonding capacity due to the amide functional groups. Potential applications include pharmaceuticals (e.g., enzyme inhibition) or materials science (e.g., polymers or frameworks).

Properties

CAS No. |

61445-99-6 |

|---|---|

Molecular Formula |

C9H15N9O3 |

Molecular Weight |

297.27 g/mol |

IUPAC Name |

2-[[4,6-bis[(2-amino-2-oxoethyl)amino]-1,3,5-triazin-2-yl]amino]acetamide |

InChI |

InChI=1S/C9H15N9O3/c10-4(19)1-13-7-16-8(14-2-5(11)20)18-9(17-7)15-3-6(12)21/h1-3H2,(H2,10,19)(H2,11,20)(H2,12,21)(H3,13,14,15,16,17,18) |

InChI Key |

FAVODZVRTOSRCI-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N)NC1=NC(=NC(=N1)NCC(=O)N)NCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide typically involves the reaction of cyanuric chloride with amines under controlled conditions. The process can be summarized as follows:

Starting Materials: Cyanuric chloride and amines.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the reactivity of cyanuric chloride.

Workup: After the reaction is complete, the product is purified by recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide may involve large-scale batch or continuous processes. The key steps include:

Bulk Synthesis: Using large reactors to mix cyanuric chloride and amines under controlled conditions.

Purification: Employing techniques such as distillation, crystallization, or chromatography to isolate and purify the compound.

Quality Control: Ensuring the final product meets the required specifications through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide can undergo various chemical reactions, including:

Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The acetamide groups can be hydrolyzed to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazine derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

Physical Properties

The compound exhibits unique physical properties that make it suitable for various applications. It is typically a solid at room temperature and has moderate solubility in polar solvents.

Medicinal Chemistry

Anticancer Activity

Research has indicated that triazine derivatives possess significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. In vitro studies have shown promising results against various cancer cell lines.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Materials Science

Polymer Chemistry

In materials science, the incorporation of triazine derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. The compound can act as a cross-linking agent in the synthesis of advanced polymeric materials.

Photovoltaic Applications

Due to its unique electronic properties, this triazine derivative has potential applications in organic photovoltaic devices. Its ability to facilitate charge transport makes it a candidate for improving the efficiency of solar cells.

Environmental Science

Heavy Metal Ion Removal

Studies have indicated that the compound can be utilized for the removal of heavy metal ions from wastewater. Its functional groups enable chelation of metal ions, thus aiding in their extraction from contaminated water sources.

Pesticide Development

The potential use of this compound in developing eco-friendly pesticides is being researched. Its ability to target specific pests while minimizing environmental impact aligns with sustainable agricultural practices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various triazine derivatives, including 2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide. The results showed a significant reduction in cell viability in breast and lung cancer cell lines when treated with this compound.

Case Study 2: Photovoltaic Efficiency

Research conducted by a team at a leading university investigated the incorporation of triazine derivatives into organic solar cells. The findings revealed that devices utilizing 2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide exhibited improved power conversion efficiencies compared to control devices.

Mechanism of Action

The mechanism of action of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide involves its interaction with specific molecular targets and pathways. The triazine ring can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison

Key Observations :

- Acetamide vs.

- Ester vs. Amide : Ester derivatives (e.g., trimethyl or 2-ethylhexyl esters) enhance lipophilicity, making them suitable for polymer synthesis or drug carriers, whereas acetamides favor polar interactions .

- Coordination vs. Covalent Frameworks : Isophthalate (TATAT) and boronic acid derivatives enable coordination with metal ions (MOFs) or self-assembly into COFs, respectively, highlighting substituent-dependent material design .

Biological Activity

The compound 2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide , also known as a triazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₁₈H₁₈N₆O₃

- Molecular Weight : 378.43 g/mol

- CAS Number : 1221509-80-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, derivatives of 1,3,5-triazine have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide | A549 (Lung Cancer) | 15.83 |

| MCF-7 (Breast Cancer) | 16.32 | |

| HeLa (Cervical Cancer) | 12.21 |

These compounds induce apoptosis and inhibit cell proliferation by targeting specific pathways involved in tumorigenesis. For example, they have been found to suppress the phosphorylation of AKT and inhibit the PI3K/mTOR signaling pathway .

Antimicrobial Activity

Triazine derivatives also exhibit broad-spectrum antimicrobial properties. They have been reported to possess antibacterial and antifungal activities against various pathogens:

| Pathogen | Activity |

|---|---|

| E. coli | Inhibitory |

| S. aureus | Inhibitory |

| Candida albicans | Fungicidal |

The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Properties

Research indicates that triazine derivatives can modulate inflammatory responses. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity suggests potential applications in treating inflammatory diseases .

The biological activity of 2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival.

- DNA Interaction : It has shown potential for binding to DNA and disrupting replication processes.

- Cell Signaling Modulation : The compound affects various signaling pathways critical for cell growth and apoptosis.

Case Studies

- Cytotoxicity Against Cancer Cells : A study demonstrated that triazine derivatives could significantly reduce viability in multiple cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

- Antimicrobial Efficacy : Another research highlighted the effectiveness of triazine compounds against resistant strains of bacteria and fungi, showcasing their potential as new antimicrobial agents .

Q & A

(Basic) What are the recommended methods for synthesizing this compound with high purity?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution reactions using triethylamine as a base and toluene as a solvent to facilitate the reaction between chloroacetyl chloride and triazine precursors. Key steps include:

- Reagent purification : Pre-dry triethylamine over molecular sieves.

- Temperature control : Maintain 0–5°C during chloroacetyl chloride addition to minimize side reactions.

- Workup : Use rotary evaporation under reduced pressure to isolate the product, followed by recrystallization from ethanol/water (7:3 v/v) to achieve >95% purity .

(Basic) Which spectroscopic techniques are most effective for characterizing its structure?

Methodological Answer:

- X-ray crystallography : Resolves bond angles and distances in the triazine core (e.g., C–N bond lengths ~1.33 Å, confirming conjugation) .

- ¹H/¹³C NMR : Identify acetamide protons (δ 2.8–3.2 ppm) and triazine carbons (δ 165–170 ppm).

- FT-IR : Confirm N–H stretching (3300–3400 cm⁻¹) and carbonyl groups (1680–1700 cm⁻¹) .

(Advanced) How can computational modeling predict its reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT calculations : Optimize the triazine core’s geometry using B3LYP/6-31G(d) to identify electron-deficient carbons susceptible to nucleophilic attack.

- Transition state analysis : Model reaction pathways with solvation effects (e.g., toluene’s dielectric constant) to predict activation energies and regioselectivity .

(Advanced) What strategies resolve contradictions in reported solubility data across solvents?

Methodological Answer:

- Comparative studies : Replicate solubility tests in DMSO, THF, and water under controlled humidity (e.g., <30% RH) to assess hygroscopicity effects.

- Hansen Solubility Parameters : Calculate HSPs (δd, δp, δh) to correlate solubility with solvent polarity. Discrepancies may arise from trace water in solvents, necessitating Karl Fischer titration for validation .

(Basic) How to optimize reaction conditions to prevent byproduct formation?

Methodological Answer:

- Stoichiometry : Use a 3.2:1 molar ratio of chloroacetyl chloride to triazine precursor to ensure complete substitution.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) at 1 mol% to accelerate kinetics.

- In-situ monitoring : Employ HPLC-MS to detect intermediates like mono- or di-substituted byproducts early .

(Advanced) How does its triazine core influence applications in metal-organic framework (MOF) design?

Methodological Answer:

- Ligand geometry : The trigonal symmetry of the triazine core enables coordination with transition metals (e.g., Fe³⁺, Cu²⁺) to form 2D or 3D frameworks.

- Porosity tuning : Adjust acetamide side chains to modulate pore size (e.g., 5–15 Å) for gas adsorption studies. Validate via BET surface area analysis .

(Basic) What safety protocols are essential during handling?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to chloroacetyl chloride’s volatility (TLV: 0.1 ppm).

- Waste disposal : Neutralize acidic byproducts with 10% NaHCO₃ before disposal .

(Advanced) How to design enzyme inhibition studies using this compound?

Methodological Answer:

- Target selection : Screen against kinases (e.g., CDK1, GSK3β) due to triazine’s ATP-binding site mimicry.

- Assay design : Use fluorescence polarization with FITC-labeled ATP to measure IC₅₀ values. Include positive controls (e.g., staurosporine) for validation .

(Advanced) How to validate purity when chromatography fails?

Methodological Answer:

- Elemental analysis : Compare experimental C/H/N/O percentages (±0.3%) with theoretical values.

- Thermogravimetric analysis (TGA) : Monitor decomposition steps; pure samples show a single mass loss event at >250°C .

(Basic) What environmental stability parameters should be assessed?

Methodological Answer:

- Photostability : Expose to UV light (254 nm) for 48 hours and monitor degradation via HPLC.

- Hydrolytic stability : Incubate in buffered solutions (pH 4–9) at 25°C for 30 days. Use LC-MS to identify hydrolysis products (e.g., carboxylic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.